molecular formula C2H7BP+ B13747498 Boranylidene(dimethyl)phosphanium CAS No. 4268-35-3

Boranylidene(dimethyl)phosphanium

Cat. No.: B13747498
CAS No.: 4268-35-3
M. Wt: 72.86 g/mol
InChI Key: ITXHDXMQHJBYOQ-UHFFFAOYSA-N
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Description

p,p-Dimethylphosphine-borane: is an organophosphorus compound that features a phosphine-borane complex. This compound is characterized by the presence of a phosphine group bonded to a borane group, with two methyl groups attached to the phosphorus atom. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p,p-Dimethylphosphine-borane typically involves the reaction of dimethylphosphine with borane. One common method is the direct reaction of dimethylphosphine with borane-dimethyl sulfide complex in an inert atmosphere. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yields.

Industrial Production Methods: Industrial production of p,p-Dimethylphosphine-borane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: p,p-Dimethylphosphine-borane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can act as a reducing agent in certain reactions.

    Substitution: The phosphine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed:

    Oxidation: Phosphine oxides.

    Reduction: Reduced borane complexes.

    Substitution: Substituted phosphine derivatives.

Scientific Research Applications

p,p-Dimethylphosphine-borane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the treatment of certain diseases.

    Industry: It is used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of p,p-Dimethylphosphine-borane involves its ability to donate electrons through the phosphine group and accept electrons through the borane group. This dual functionality allows it to participate in various chemical reactions, including coordination with metal centers and activation of small molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

    Trimethylphosphine-borane: Similar in structure but with three methyl groups attached to the phosphorus atom.

    Dimethylphosphine: Lacks the borane group, making it less reactive in certain applications.

    Phosphine-borane: A simpler compound with a single phosphine and borane group.

Uniqueness: p,p-Dimethylphosphine-borane is unique due to its specific arrangement of methyl groups and the presence of both phosphine and borane functionalities. This combination provides a balance of stability and reactivity, making it a versatile reagent in various chemical processes.

Properties

CAS No.

4268-35-3

Molecular Formula

C2H7BP+

Molecular Weight

72.86 g/mol

IUPAC Name

boranylidene(dimethyl)phosphanium

InChI

InChI=1S/C2H7BP/c1-4(2)3/h3H,1-2H3/q+1

InChI Key

ITXHDXMQHJBYOQ-UHFFFAOYSA-N

Canonical SMILES

B=[P+](C)C

Origin of Product

United States

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